1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate
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Overview
Description
1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is an organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. It is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate typically involves the reaction of benzylamine with methyl 3-oxopentanoate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
1-Benzyl-1,4-Diazepane: Similar structure but lacks the ester groups.
1-Benzyl-5-Methyl-1,4-Diazepane: Similar structure with a methyl group at a different position.
1-Benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate: Contains additional tert-butyl and methyl groups
Uniqueness: 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-O-benzyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-20-14(18)13-10-17(9-5-8-16-13)15(19)21-11-12-6-3-2-4-7-12/h2-4,6-7,13,16H,5,8-11H2,1H3 |
InChI Key |
USFPGABPLWBNGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CCCN1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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